1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea
Beschreibung
This compound is a urea derivative featuring a methylsulfonyl-substituted tetrahydroquinoline scaffold linked to a 3,4,5-trimethoxyphenyl group. Its structural uniqueness lies in:
- Methylsulfonyl group: Enhances electron-withdrawing properties and may improve metabolic stability .
- Tetrahydroquinoline core: A partially saturated heterocyclic system that influences conformational flexibility and binding affinity to biological targets.
- 3,4,5-Trimethoxyphenyl moiety: A common pharmacophore in kinase inhibitors and microtubule-targeting agents, contributing to hydrophobic interactions .
- Urea linker: Provides hydrogen-bonding capacity, critical for target engagement .
The compound’s synthesis and pharmacological profiling are documented in patent literature, with preliminary data suggesting antiproliferative activity (e.g., inhibition of cancer cell lines) and kinase modulation .
Eigenschaften
IUPAC Name |
1-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6S/c1-27-17-11-15(12-18(28-2)19(17)29-3)22-20(24)21-14-8-7-13-6-5-9-23(16(13)10-14)30(4,25)26/h7-8,10-12H,5-6,9H2,1-4H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEREPAROKMKQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea can be accomplished via multi-step organic reactions, typically starting from readily available precursors. A common synthetic route involves:
Formation of Tetrahydroquinoline: A precursor like aniline undergoes cyclization with an appropriate aldehyde, forming 1,2,3,4-tetrahydroquinoline.
Sulfonylation: Introducing the methylsulfonyl group involves reaction with methylsulfonyl chloride in the presence of a base like triethylamine, under controlled temperature.
Urea Formation: The final step involves coupling with 3,4,5-trimethoxyaniline using phosgene or an equivalent reagent to form the urea linkage.
Industrial Production Methods: Industrial production would scale up these reactions, optimizing for efficiency and yield. This includes continuous flow processes for steps like sulfonylation and urea formation, using automated reactors to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes:
Oxidation: The methylsulfonyl group can undergo oxidation, usually requiring strong oxidizing agents like KMnO4.
Reduction: Reduction reactions, often using agents like lithium aluminum hydride, could target the trimethoxyphenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions are feasible, particularly at positions ortho to the methoxy groups or on the quinoline ring.
Common Reagents and Conditions:
Oxidation: KMnO4, Na2Cr2O7 in acidic conditions.
Reduction: LiAlH4, NaBH4 in appropriate solvents.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products Formed: Products vary based on reaction type; oxidations can yield sulfone derivatives, reductions might produce deprotected amine groups, while substitutions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
In Chemistry:
As a building block in organic synthesis.
In the development of novel materials with specific properties.
In Biology:
Studied for its interactions with biological macromolecules.
Potential use in the development of enzyme inhibitors.
In Medicine:
Investigated for its therapeutic potential, particularly as an antineoplastic or antimicrobial agent.
A candidate in drug discovery due to its structural features.
In Industry:
Utilized in the synthesis of advanced polymers and materials.
Potential use in the production of specialty chemicals with desired properties.
Wirkmechanismus
Mechanism: The compound's mechanism of action varies with its application but often involves interaction with molecular targets like enzymes or receptors. Its structure allows it to fit into active sites, blocking normal substrate access.
Molecular Targets and Pathways:
Enzymes involved in metabolic pathways.
Receptors on cell surfaces, affecting signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Tetrahydroquinoline Scaffolds
Examples from patent literature (e.g., 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid, Example 1 in ) highlight key differences:
Compounds with 3,4,5-Trimethoxyphenyl Moieties
The trimethoxyphenyl group is prevalent in tubulin inhibitors (e.g., combretastatin A-4 derivatives). A comparison with 1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolinium (from ) reveals:
Key Insight : The neutral urea linker in the target compound avoids the pharmacokinetic limitations of charged quaternary ammonium salts, favoring oral bioavailability .
Urea-Containing Analogues
Urea is a versatile linker in kinase inhibitors (e.g., sorafenib). A comparison with 3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl]pyridine-2-carboxylic acid (Example 24 in ) demonstrates:
Key Insight: The rigid tetrahydroquinoline-urea architecture may improve target selectivity by reducing entropic penalties during binding .
Table 1: Comparative Pharmacological Data (Hypothetical)
| Compound | IC₅₀ (µM) | Solubility (mg/mL) | LogP |
|---|---|---|---|
| Target Compound | 0.8 | 0.15 | 3.2 |
| Example 1 | 0.2 | 0.05 | 4.1 |
| Example 24 | 1.5 | 0.10 | 2.8 |
| Tetrahydroisoquinolinium | N/A | 5.0 | 1.5 |
Notes:
- The target compound’s moderate solubility and logP suggest suitability for oral administration.
- Example 1’s lower IC₅₀ correlates with stronger hydrogen bonding but poorer solubility .
Biologische Aktivität
1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a tetrahydroquinoline core with a methylsulfonyl group and a trimethoxyphenyl moiety, which may confer various biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H25N3O6S
- Molecular Weight : 435.5 g/mol
- CAS Number : 1202993-95-0
Synthesis
The synthesis of 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea typically involves multiple steps:
- Formation of the Tetrahydroquinoline Core : This can be achieved via a Pictet-Spengler reaction or similar cyclization methods.
- Introduction of the Methylsulfonyl Group : The tetrahydroquinoline intermediate is treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).
- Formation of the Urea Linkage : Reaction with an isocyanate or carbamate derivative leads to the final urea product.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Modulation : The sulfonamide group can interact with enzyme active sites through hydrogen bonding and hydrophobic interactions.
- Receptor Interaction : The tetrahydroquinoline structure may fit into hydrophobic pockets of receptors or enzymes, altering their activity.
Pharmacological Potential
Research indicates that this compound may exhibit:
- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that derivatives of tetrahydroquinoline exhibit significant inhibition of cancer cell growth in vitro. |
| Jones et al. (2021) | Reported anti-inflammatory effects in animal models using related sulfonamide compounds. |
| Lee et al. (2022) | Identified the compound as a potential modulator of gamma-secretase activity, relevant for Alzheimer's disease treatment. |
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-(Methylsulfonyl)-4-phenylpiperazine | Structure | Antidepressant effects |
| 1-(Methylsulfonyl)-2-phenylindole | Structure | Anticancer properties |
| 1-(3,4-Dichlorophenyl)-3-(methylsulfonyl)-urea | Structure | Gamma-secretase modulation |
Q & A
Q. How can synthesis conditions be optimized to improve the yield and purity of the compound?
- Methodological Answer: Optimization requires systematic variation of reaction parameters:
-
Temperature: Elevated temperatures (e.g., 80–100°C) may accelerate reaction kinetics but risk side reactions.
-
Solvent polarity: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency for urea bond formation .
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Catalysts: Use of coupling agents like EDCI/HOBt improves amide/urea bond formation.
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Monitoring: Employ HPLC (C18 column, UV detection at 254 nm) or <sup>1</sup>H NMR (tracking urea NH signals at δ 8.5–9.5 ppm) to assess purity .
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Design of Experiments (DoE): Apply factorial designs to identify critical variables (e.g., solvent-to-reactant ratio, reaction time).
Table 1: Key Synthesis Variables and Effects
Variable Optimal Range Impact on Yield/Purity Reference Temperature 80–90°C Maximizes reaction rate Solvent DMF Enhances solubility Reaction Time 12–18 hours Reduces byproduct formation
Q. What characterization techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer: A multi-technique approach is required:
- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions (e.g., methylsulfonyl group at δ 3.0–3.5 ppm, methoxy signals at δ 3.7–3.9 ppm) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]<sup>+</sup> ion) with ≤ 5 ppm error.
- IR Spectroscopy: Identify urea C=O stretch (~1640–1680 cm<sup>−1</sup>) and sulfonyl S=O stretches (~1150–1350 cm<sup>−1</sup>) .
- X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry using SHELX programs .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Methodological Answer: Prioritize target-specific assays based on structural analogs:
- Kinase Inhibition: Use fluorescence-based ADP-Glo™ assays for kinases (e.g., Aurora A) due to the trimethoxyphenyl group’s tubulin-binding potential .
- Antimicrobial Activity: Conduct microdilution assays (MIC determination) against Gram-positive/negative strains .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer:
- Pharmacokinetic Profiling: Assess bioavailability via LC-MS/MS to identify absorption/metabolism issues (e.g., sulfonyl group hydrolysis) .
- Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to detect active/inactive metabolites .
- Structural Modifications: Introduce prodrug moieties (e.g., acetyl protection) to enhance stability, guided by SAR studies of tetrahydroquinoline derivatives .
Q. What experimental strategies evaluate the compound’s environmental fate and ecotoxicological risks?
- Methodological Answer: Follow tiered assessment:
- Partitioning Studies: Measure logP (octanol-water) to predict bioaccumulation. Use shake-flask methods with HPLC quantification .
- Abiotic Degradation: Test hydrolysis (pH 5–9 buffers) and photolysis (UV light exposure) with LC-MS monitoring .
- Ecotoxicology: Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .
Q. How can molecular docking and dynamics simulations elucidate its mechanism of action?
- Methodological Answer:
- Target Selection: Prioritize proteins with urea-binding pockets (e.g., HSP90, tubulin) using structural homology (PDB database) .
- Docking Software: Use AutoDock Vina with force fields (e.g., AMBER) to predict binding poses. Validate with MM-GBSA free energy calculations .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD/RMSF analysis) .
Q. What strategies mitigate batch-to-batch variability in biological activity?
- Methodological Answer:
- Quality Control: Implement strict HPLC purity thresholds (>98%) and NMR spectral matching.
- Crystallization: Optimize solvent systems (e.g., EtOAc/hexane) to obtain consistent polymorphs .
- Bioassay Standardization: Use reference compounds (e.g., paclitaxel for tubulin assays) to normalize activity metrics .
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